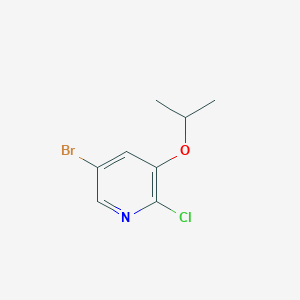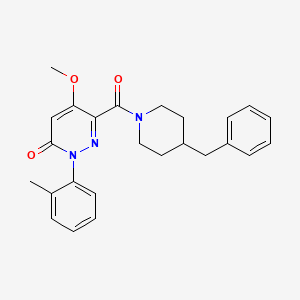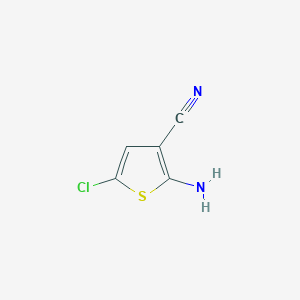methanone CAS No. 339106-68-2](/img/structure/B2489268.png)
[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is a synthetic compound with a complex structure that includes a thiazole ring, an amino group, and a fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to alter the thiazole ring or the fluorophenyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions may result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a model compound for studying the effects of thiazole derivatives on biological systems .
Medicine
In medicine, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications .
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone: Similar structure but lacks the fluorophenyl group.
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone: Similar structure but contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone imparts unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .
Propiedades
IUPAC Name |
[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZXQROLIEISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)
![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)
![2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2489190.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide](/img/structure/B2489192.png)
![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)



![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)
![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)
![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)
![Methyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2489202.png)
![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)
